molecular formula C11H13N3O2S B14326352 1-Ethyl-3-(3-methoxy-1,2-benzothiazol-7-yl)urea CAS No. 104121-65-5

1-Ethyl-3-(3-methoxy-1,2-benzothiazol-7-yl)urea

Cat. No.: B14326352
CAS No.: 104121-65-5
M. Wt: 251.31 g/mol
InChI Key: GLDYXJHZADDOKC-UHFFFAOYSA-N
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Description

1-Ethyl-3-(3-methoxy-1,2-benzothiazol-7-yl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-(3-methoxy-1,2-benzothiazol-7-yl)urea typically involves the condensation of 3-methoxy-1,2-benzothiazole with ethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves multi-step processes that include the preparation of intermediates followed by their condensation with appropriate reagents. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-(3-methoxy-1,2-benzothiazol-7-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(3-methoxy-1,2-benzothiazol-7-yl)urea involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the activity of enzymes essential for bacterial cell wall synthesis. The compound can also interact with DNA gyrase, leading to the disruption of DNA replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-3-(3-methoxy-1,2-benzothiazol-7-yl)urea is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

104121-65-5

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

1-ethyl-3-(3-methoxy-1,2-benzothiazol-7-yl)urea

InChI

InChI=1S/C11H13N3O2S/c1-3-12-11(15)13-8-6-4-5-7-9(8)17-14-10(7)16-2/h4-6H,3H2,1-2H3,(H2,12,13,15)

InChI Key

GLDYXJHZADDOKC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=CC=CC2=C1SN=C2OC

Origin of Product

United States

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